molecular formula C9H12 B14332592 1-Ethynyl-4-methylcyclohex-1-ene CAS No. 104258-28-8

1-Ethynyl-4-methylcyclohex-1-ene

Cat. No.: B14332592
CAS No.: 104258-28-8
M. Wt: 120.19 g/mol
InChI Key: XHPVZRUKXJNJDD-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methylcyclohex-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, featuring an ethynyl group (C≡CH) and a methyl group (CH3) attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohex-1-ene with an ethynylating agent. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene derivative.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 4-methylcyclohex-1-yne, followed by selective dehydrogenation to introduce the ethynyl group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-methylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the ethynyl group using palladium on carbon (Pd/C) can yield 1-ethyl-4-methylcyclohex-1-ene.

    Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-ethyl-4-methylcyclohex-1-ene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Ethynyl-4-methylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-methylcyclohex-1-ene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Ethynyl-4-methylcyclohex-1-ene can be compared with other similar compounds, such as:

    1-Ethyl-4-methylcyclohex-1-ene: Similar structure but with an ethyl group instead of an ethynyl group.

    4-Methylcyclohex-1-ene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    1-Methylcyclohex-1-ene: Similar but lacks the ethynyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

104258-28-8

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1-ethynyl-4-methylcyclohexene

InChI

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h1,6,8H,4-5,7H2,2H3

InChI Key

XHPVZRUKXJNJDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)C#C

Origin of Product

United States

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